
2-羟基-5-(三氟甲基)苯甲酸
描述
2-Hydroxy-5-(trifluoromethyl)benzoic acid, also known as 2-Carboxy-4-(trifluoromethyl)phenol, 3-Carboxy-4-hydroxybenzotrifluoride, and 5-(Trifluoromethyl)salicylic acid, is a chemical compound used in medical research, pharmacology, and toxicology . It is also used as a reagent in organic synthesis .
Molecular Structure Analysis
The molecular formula of 2-hydroxy-5-(trifluoromethyl)benzoic acid is C8H5F3O3 . The molecular weight is 206.12 . The structure includes a benzene ring with a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a trifluoromethyl group (-CF3) attached to it .科学研究应用
Pharmacokinetics and Pharmacodynamics Study
- Summary of Application : This compound is used in the study of the pharmacokinetics, pharmacodynamics, and safety of new enteric-coated triflusal formulations in healthy male volunteers . Triflusal is an antiplatelet agent, and 2-hydroxy-4-trifluoromethyl benzoic acid (HTB) is its predominant active metabolite .
- Methods of Application : The plasma concentrations of HTB were assessed after administration of the loading dose, using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC/MS/MS). The platelet aggregation response to arachidonic acid was determined using turbidimetric aggregometry .
- Results or Outcomes : The pharmacokinetic and pharmacodynamic profiles of the two triflusal formulations met the requirements for bioequivalence and non-inferiority, respectively. Both formulations were well tolerated .
Antifungal Activity Study
- Summary of Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .
- Methods of Application : The synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented .
- Results or Outcomes : The antifungal activity of the presented derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .
Synthesis of Salicylanilide Esters
- Summary of Application : 4-(Trifluoromethyl)benzoic acid, which is structurally similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of salicylanilide esters .
- Methods of Application : The compound is used in N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide to produce the esters .
- Results or Outcomes : The synthesized salicylanilide esters are then used for various applications, including as potential antimycotic agents .
Synthesis of Active Pharmaceutical Ingredients
- Summary of Application : 3-Fluoro-5-(trifluoromethyl)benzoic acid, a compound similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of active pharmaceutical ingredients (APIs) .
- Methods of Application : The compound is used due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
- Results or Outcomes : The synthesized APIs are then used in various pharmaceutical applications .
Synthesis of Salicylanilide Esters
- Summary of Application : 4-(Trifluoromethyl)benzoic acid, which is structurally similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of salicylanilide esters .
- Methods of Application : The compound is used in N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide to produce the esters .
- Results or Outcomes : The synthesized salicylanilide esters are then used for various applications, including as potential antimycotic agents .
Synthesis of Active Pharmaceutical Ingredients
- Summary of Application : 3-Fluoro-5-(trifluoromethyl)benzoic acid, a compound similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of active pharmaceutical ingredients (APIs) .
- Methods of Application : The compound is used due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
- Results or Outcomes : The synthesized APIs are then used in various pharmaceutical applications .
安全和危害
属性
IUPAC Name |
2-hydroxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDOJQUHDQGQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455806 | |
| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
CAS RN |
79427-88-6 | |
| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)
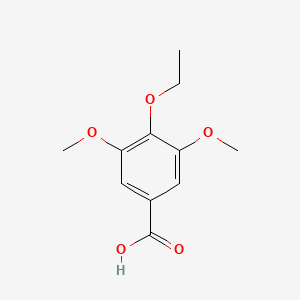
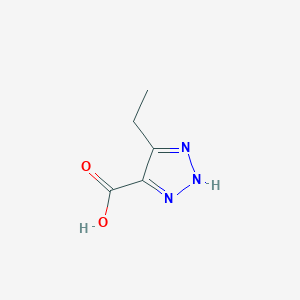
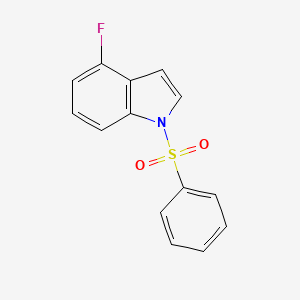
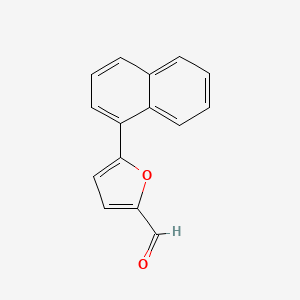
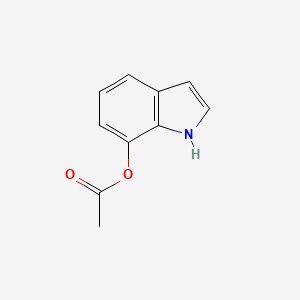

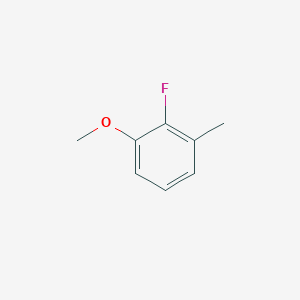
![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)
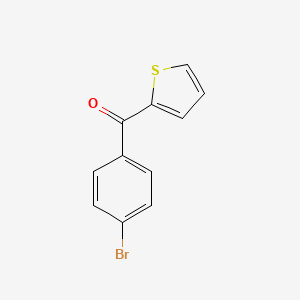
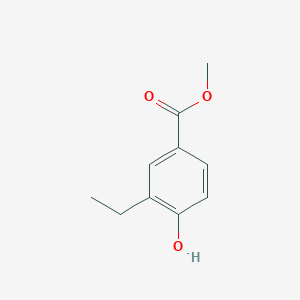
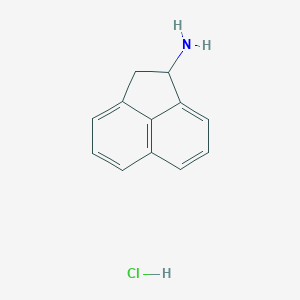

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)